5-Chloro-2-methylbenzenediazonium

Azoic dyeing Shade differentiation Cotton colouration

Avoid shade drift and wet-fastness failures caused by substituting diazo components. 5-Chloro-2-methylbenzenediazonium is the reference Fast Red KB Base that delivers consistent clean-red hues and hydrolytic stability for demanding textile applications. • Couples with Naphthol AS/AS-D to produce brilliant clean reds with documented alkaline-boil fastness-the standard for workwear and institutional linens. • The 5-chloro-2-methyl substitution pattern ensures batch-to-batch shade fidelity, preventing costly fabric rejection in African wax-print production. • Serves as a light-fast red pigment intermediate (Pigment Red 149 series, light-fastness rating 6-7) and a histochemical probe for alkaline phosphatase detection.

Molecular Formula C7H6ClN2+
Molecular Weight 153.59 g/mol
CAS No. 27580-35-4
Cat. No. B1616999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methylbenzenediazonium
CAS27580-35-4
Molecular FormulaC7H6ClN2+
Molecular Weight153.59 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)[N+]#N
InChIInChI=1S/C7H6ClN2/c1-5-2-3-6(8)4-7(5)10-9/h2-4H,1H3/q+1
InChIKeyRRSHLAWSHRGHTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-methylbenzenediazonium – Identity and Physicochemical Benchmarks


5-Chloro-2-methylbenzenediazonium (CAS 27580‑35‑4), also designated C.I. Azoic Diazo Component 32 or Fast Red KB Base, is an aryl diazonium salt with the molecular formula C₇H₆ClN₂⁺ . It is produced industrially by diazotization of 5-chloro‑2‑methylaniline and is primarily employed as a coupling component for the synthesis of insoluble azo dyes on cellulosic and polyamide fibres . The free amine precursor has a melting point of 20–22 °C and a boiling point of 238.5 °C; the hydrochloride salt forms colourless crystals that sublime at 80 °C and decompose at 247–249 °C [1]. These physical constants serve as supply‑chain identity and purity benchmarks.

Why Generic Substitution of Azoic Diazo Components Fails


Azoic diazo components are not interchangeable; the position and nature of ring substituents dictate the electrophilic reactivity of the diazonium group and the electron‑delocalisation characteristics of the resulting azo chromophore [1]. For 5‑chloro‑2‑methylbenzenediazonium, the chlorine atom at the 5‑position exerts a negative inductive effect that moderates coupling speed and shifts the absorption maximum, while the 2‑methyl group provides steric and electronic modulation [1]. When this diazonium salt is coupled with Naphthol AS or AS‑D, it yields a brilliant, clean red with documented alkaline‑boil fastness that differs markedly from the bluish‑red or yellowish‑red shades obtained with other Fast Red bases such as Fast Red B Base (C.I. 37125) or Fast Red GL Base (C.I. 37110) . Direct substitution therefore risks shade drift, reduced wet‑fastness, and non‑compliance with end‑user colour specifications.

Quantitative Differentiation Against Closest Analogues


Coupling Shade with Naphthol AS‑D Versus Fast Red B Base

The coupled shade of 5‑chloro‑2‑methylbenzenediazonium with Naphthol AS‑D is reported as a bright, clean red, whereas Fast Red B Base (2‑methoxy‑4‑nitrobenzenediazonium, C.I. 37125) under identical coupling conditions yields a bluish‑red shade [1]. This qualitative shade difference is a quantifiable selection criterion in textile formulation because the CIELAB a*/b* ratio and hue angle differ sufficiently to require distinct colour recipes.

Azoic dyeing Shade differentiation Cotton colouration

Thermal Stability: DSC Decomposition Onset Comparison

The hydrochloride salt of 5‑chloro‑2‑methylbenzenediazonium exhibits a sharp sublimation at 80 °C and decomposition between 247–249 °C [1]. In contrast, the unsubstituted 2‑methylbenzenediazonium ion (as tetrafluoroborate) shows pronounced dediazoniation at substantially lower temperatures in solution, with observable product formation already at ambient conditions in butanol‑water mixtures [2]. The 80 °C sublimation provides a clean thermal handling window that is narrower than many other stabilised diazonium salts, directly impacting storage and shipping protocols.

Thermal safety DSC Diazonium stability

Alkali‑Boil Fastness Superiority Over Non‑Chlorinated Analogues

When coupled with Naphthol AS‑SW or AS‑TR, 5‑chloro‑2‑methylbenzenediazonium yields a red with documented resistance to alkaline boiling, a performance attribute that is explicitly noted in technical references . In contrast, many non‑chlorinated Fast Red bases (e.g., Fast Red RL Base) show marked colour loss under the same ISO 105‑C06‑E alkaline wash test, with grey‑scale ratings typically ≤3. The chlorine substituent increases the electron‑withdrawing character, enhancing the hydrolytic stability of the azo linkage.

Wet fastness Alkaline washing Azoic dyeing

Prioritised Application Scenarios


Cotton and Viscose Dyeing for High Alkaline Wash Fastness

For textile finishers producing deep red shades on cellulosic substrates that must withstand industrial alkaline boil washes, 5‑chloro‑2‑methylbenzenediazonium coupled with Naphthol AS‑SW or AS‑TR delivers the specified hue and fastness . The chlorine‑induced hydrolytic stability of the azo bond reduces colour bleeding compared to non‑chlorinated Fast Red bases, making it the preferred diazo component for workwear and institutional linens .

Precision Shade Matching in African Wax‑Print Production

African wax‑print processes demand exact shade reproduction from batch to batch. The distinct clean‑red shade obtained when 5‑chloro‑2‑methylbenzenediazonium is coupled with Naphthol AS or AS‑D is a standard reference point in wax‑print colour recipes; substituting another Fast Red base produces a visually detectable hue shift, leading to fabric rejection .

Synthesis of Organic Red Pigments for Inks and Coatings

This diazonium compound serves as a building block for selected azo red pigments (e.g., Pigment Red 149 series) where the chloro‑methyl substitution pattern imparts the required bluish‑red masstone and good light‑fastness (rating 6‑7) [1]. Formulators seeking a light‑fast red pigment intermediate with a proven light‑fastness rating of 6‑7 should prioritise this diazo component over alternatives lacking published fastness data.

Histochemical Staining for Alkaline Phosphatase Detection

In enzyme histochemistry, the diazonium salt form is used to visualise alkaline phosphatase activity. The 5‑chloro‑2‑methyl substitution provides a coupling rate compatible with simultaneous capture of enzymatically released naphthol, yielding a red azo dye with optimal contrast for microscopy . Researchers should select this specific diazonium salt when the protocol specifies Fast Red KB salt to ensure reproducible staining intensity and localisation.

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